3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide

Catalog No.
S604105
CAS No.
147795-39-9
M.F
C12H19NO4
M. Wt
241.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-...

CAS Number

147795-39-9

Product Name

3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1

InChI Key

FXCMGCFNLNFLSH-JTQLQIEISA-N

SMILES

CCCCCC(=O)CC(=O)NC1CCOC1=O

Synonyms

AAI-OOHL, CF1, A. tumefaciens, conjugation factor 1, Agrobacterium, N-(3-oxo-octanoyl)-L-homoserine lactone, N-(beta-ketooctanoyl)-L-HSL, N-(beta-oxooctan-1-oyl)-L-homoserine lactone, N-(beta-oxooctan-1-oyl)homoserine lactone

Canonical SMILES

CCCCCC(=O)CC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide, also known as Kojo-Kon, is a natural product isolated from the fermentation broth of Burkholderia gladioli strain KUG 202. It belongs to a class of compounds called furanone derivatives and has a unique chemical structure that allows it to exhibit a variety of biological activities.
2.
Kojo-Kon is a white to slightly yellow solid with a melting point of 125-127 °C. It is soluble in DMSO and methanol, but insoluble in water. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol.
3.
Kojo-Kon can be synthesized by the condensation reaction between 3-oxo-octanoic acid and 2-amino-3-methyl tetrahydrofuran. The synthesis method involves several steps, including esterification, amidation, bromination, and deprotection. The synthesized compound can be characterized by various methods, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
4. Analytical Methods
Kojo-Kon can be analyzed using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
5. Biological Properties
Kojo-Kon exhibits a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacteria, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. It also exhibits antifungal activity against Candida albicans. Furthermore, it has been found to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
6.
The toxicity and safety of Kojo-Kon have been evaluated in various scientific studies. In general, the compound has been found to have low toxicity and is considered safe for use in scientific experiments. However, as with any chemical compound, precautions should be taken when handling and using Kojo-Kon.
7.
Kojo-Kon has a range of potential applications in scientific experiments. Its antimicrobial and antifungal properties make it a promising candidate for use in the development of new antibiotics and antifungal agents. Its anti-inflammatory activity suggests that it may also have potential applications in the treatment of inflammatory diseases.
8.
Research on Kojo-Kon is still in its early stages, but there have been several studies conducted on its biological properties and potential applications. These studies have shown promising results, suggesting that Kojo-Kon may have significant potential as a therapeutic agent.
9.
Kojo-Kon has potential implications in various fields of research and industry, including pharmaceuticals, agriculture, and food safety. Its antimicrobial properties make it a promising candidate for use in the development of new antibiotics and antifungal agents. Additionally, it may have potential applications in the preservation of food and agricultural products.
10. Limitations and Future Directions
While Kojo-Kon shows promise as a therapeutic agent, there are still limitations to its use. More research is needed to fully understand its mechanisms of action and potential side effects. Future directions for research on Kojo-Kon could include investigating its potential uses in combination with other therapeutic agents, as well as exploring its applications in new fields, such as environmental remediation.

XLogP3

1.9

Appearance

Assay:≥98%A crystalline solid

Other CAS

147795-39-9

Wikipedia

3-OXO-OCTANOIC ACID (2-OXO-TETRAHYDRO-FURAN-3-YL)-AMIDE

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Modify: 2023-08-15

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